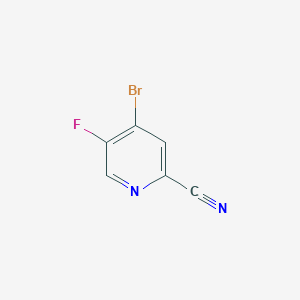

4-Bromo-5-fluoropicolinonitrile

Description

Contextual Significance of Halogenated Picolinonitriles in Synthetic Chemistry

Halogenated picolinonitriles are a class of organic compounds that play a crucial role in synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The presence of halogen atoms (such as bromine and fluorine) and a nitrile group on the pyridine (B92270) ring imparts distinct reactivity and properties to these molecules. nih.gov

The strategic placement of halogens allows for a variety of chemical transformations. For instance, the bromine atom in 4-bromo-5-fluoropicolinonitrile can be readily displaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This versatility is a cornerstone of modern medicinal chemistry, enabling the construction of diverse molecular architectures. nih.gov

The fluorine atom, known for its high electronegativity and small size, can significantly influence the electronic properties and metabolic stability of a molecule. mdpi.com In drug design, the introduction of fluorine can enhance binding affinity to target proteins and improve pharmacokinetic profiles. nih.govmdpi.com The nitrile group, on the other hand, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic utility of these compounds.

Overview of Research Trajectories for this compound

Research involving this compound is primarily focused on its application as a building block in organic synthesis. While specific research trajectories for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in various patented compounds and research intermediates. For instance, related halogenated picolinates have been investigated for their herbicidal properties. google.com

The compound's structure suggests its potential use in the synthesis of novel kinase inhibitors, a class of drugs that often feature halogenated heterocyclic scaffolds. nih.gov The strategic positioning of the bromo and fluoro substituents allows for regioselective modifications, making it an attractive starting material for creating libraries of compounds for high-throughput screening.

Furthermore, the presence of both bromine and fluorine offers opportunities for sequential and selective reactions. For example, the bromine atom can be targeted for a Suzuki or Sonogashira coupling, leaving the fluorine atom intact for subsequent nucleophilic aromatic substitution. This controlled reactivity is highly desirable in the multi-step synthesis of complex target molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₆H₂BrFN₂ |

| Molecular Weight | 201.00 g/mol |

| CAS Number | Not Available |

Note: The CAS number for this compound is not consistently reported across public databases.

Structure

3D Structure

Properties

CAS No. |

1211582-95-4 |

|---|---|

Molecular Formula |

C6H2BrFN2 |

Molecular Weight |

201.00 g/mol |

IUPAC Name |

4-bromo-5-fluoropyridine-2-carbonitrile |

InChI |

InChI=1S/C6H2BrFN2/c7-5-1-4(2-9)10-3-6(5)8/h1,3H |

InChI Key |

OBRIYSRNOXSGKR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=CC(=C1Br)F)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 5 Fluoropicolinonitrile and Its Derivatives

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the picolinonitrile scaffold requires precise control over the regioselectivity of the reactions. The electron-poor nature of the pyridine (B92270) ring, further influenced by the cyano and halogen substituents, presents unique challenges and opportunities for selective C-H functionalization. nih.govrsc.org

Directed Metalation Strategies (e.g., utilizing TMP-bases)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org This approach utilizes a directing metalation group (DMG) that coordinates to an organometallic base, typically an organolithium or a hindered metal amide, to facilitate deprotonation at an adjacent position. baranlab.orgharvard.edu

In the context of pyridine derivatives, the nitrogen atom itself can act as a directing group, but its influence can be modulated by other substituents. For electron-poor heteroarenes, highly hindered amide bases like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidide) have proven effective. harvard.edu These bases can achieve selective metalations even in the presence of sensitive functional groups. harvard.edunih.gov The use of TMP-based magnesium and zinc reagents, such as TMPZnCl·LiCl and TMP2Zn·2MgCl2·2LiCl, extends the scope of directed metalations to a wider range of functionalized azines, including pyridines. thieme-connect.de The increased covalency of the carbon-zinc bond compared to the carbon-magnesium bond allows for better tolerance of electrophilic functional groups. thieme-connect.de

The choice of the TMP-base and reaction conditions can be critical for achieving the desired regioselectivity. For instance, TMPMgCl·LiCl can effectively magnesiate pyridines at low temperatures, enabling subsequent functionalization. thieme-connect.de The development of these powerful bases has significantly advanced the ability to synthesize polysubstituted pyridines with high precision. thieme-connect.deuni-muenchen.de

Halogenation and Selective Bromination Pathways

Electrophilic aromatic bromination is a fundamental method for introducing bromine atoms onto aromatic rings. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the existing substituents on the ring. For pyridine and its derivatives, the position of bromination can be influenced by the reaction conditions and the nature of the brominating agent. researchgate.netresearchgate.net

Various reagents and methods have been developed for the selective bromination of aromatic and heteroaromatic compounds. These include the use of N-bromosuccinimide (NBS), often in combination with a catalyst or a specific solvent system. organic-chemistry.org For instance, mandelic acid can catalyze a highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org The choice of solvent can also play a crucial role, with hexafluoroisopropanol enabling mild and regioselective halogenation of a broad range of arenes and heterocycles. organic-chemistry.org

In the synthesis of bromo-substituted quinolines, which share structural similarities with pyridines, the choice of brominating agent and reaction conditions can lead to either mono- or di-brominated products. researchgate.netbeilstein-journals.org For example, the bromination of 8-hydroxyquinoline (B1678124) can yield a mixture of mono- and di-bromo derivatives, while 8-methoxyquinoline (B1362559) can be selectively brominated at the 5-position. researchgate.netresearchgate.net Copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides has also been reported as an efficient method. beilstein-journals.org These examples highlight the importance of carefully selecting the bromination strategy to achieve the desired substitution pattern on the heterocyclic core.

Precursor Synthesis and Halogen Exchange Reactions

The synthesis of 4-bromo-5-fluoropicolinonitrile often involves the preparation of suitable precursors that already contain some of the required functionalities. A common strategy is to introduce the halogen atoms sequentially or to perform a halogen exchange reaction at a later stage of the synthesis.

For instance, a synthetic route could start from a commercially available fluorinated or brominated picolinonitrile derivative. One potential precursor is 5-bromo-3-fluoropicolinonitrile. rsc.org The synthesis of fluorinated pyrimidines and pyrazoles has been demonstrated using potassium (Z)-2-cyano-2-fluoroethenolate, which is prepared in three steps from chloroacetamide. nih.gov This highlights the use of small, fluorinated building blocks in the construction of more complex heterocyclic systems. nih.gov

Multi-Step Synthesis Design and Optimization

The synthesis of a complex molecule like this compound typically requires a multi-step approach. tue.nl The design and optimization of such a synthesis involve strategic decisions about the order of reactions and the protection of functional groups.

Strategic Introduction of Bromine and Fluorine Substituents

The introduction of bromine and fluorine atoms onto the picolinonitrile ring must be carefully planned to ensure the correct regiochemistry. The electronic effects of the cyano group and the pyridine nitrogen, as well as the directing effects of the halogens themselves, will influence the outcome of subsequent reactions.

One strategy involves starting with a molecule that already contains one of the halogens and then introducing the second. For example, starting with a fluorinated pyridine derivative allows for subsequent bromination. The position of bromination will be directed by the existing fluorine and cyano groups. Alternatively, one could start with a brominated pyridine and introduce the fluorine atom via nucleophilic aromatic substitution or another fluorination method. The synthesis of 4-bromo-5-nitrophthalonitrile involves the nitration of 4-bromophthalimide, followed by amidation and dehydration, showcasing a sequential introduction of functional groups. google.com

Sequential Reaction Sequences and Process Development

The development of a robust and efficient multi-step synthesis requires the optimization of each individual step and the seamless integration of these steps into a coherent sequence. syrris.jp This includes the choice of reagents, solvents, and reaction conditions to maximize yield and minimize side products.

An example of a sequential process is the synthesis of pyrrolo[3,4-b]pyridin-5-ones, which involves a one-pot Ugi–Zhu three-component reaction coupled with a cascade process. mdpi.com While not directly related to this compound, this illustrates the power of designing sequential reactions to build complex heterocyclic structures efficiently. The development of flow processes for multi-step synthesis is also an emerging area that offers advantages in terms of automation, safety, and scalability. syrris.jp

For the synthesis of this compound, a potential sequence could involve the initial synthesis of a substituted pyridine, followed by the introduction of the cyano group, and then the sequential or directed introduction of the bromine and fluorine atoms. The optimization of such a sequence would involve detailed studies of each reaction step to ensure high conversion and selectivity.

Interactive Data Table: Related Chemical Compounds

| Compound Name | CAS Number | Molecular Formula | Notes |

| This compound | 950670-18-5 | C₆H₂BrFN₂ | The primary subject of this article. cymitquimica.com |

| 5-Bromo-3-fluoropicolinonitrile | 886373-28-0 | C₆H₂BrFN₂ | A potential precursor or related isomer. bldpharm.com |

| 4-Bromo-3-fluoropicolinonitrile | 1780027-97-5 | C₆H₂BrFN₂ | A related isomer. bldpharm.com |

| 6-Bromo-5-fluoropicolinonitrile | 1416713-45-5 | C₆H₂BrFN₂ | A related isomer. bldpharm.com |

| 3-Bromo-5-fluoro-4-methylpicolinonitrile | Not Available | C₇H₄BrFN₂ | A derivative with an additional methyl group. bldpharm.com |

| 4-Bromo-5-chloropicolinonitrile | 1256823-76-3 | C₆H₂BrClN₂ | A related compound with chlorine instead of fluorine. bldpharm.com |

| 4-Bromo-5-nitrophthalonitrile | Not Available | C₈H₂BrN₃O₂ | A related dinitrile with a nitro group. google.comresearchgate.net |

Catalytic Methods in Synthesis

Catalytic approaches offer significant advantages in terms of efficiency, selectivity, and functional group tolerance for the modification of this compound. Transition metal-catalyzed reactions, in particular, have emerged as powerful tools for the introduction of a wide array of substituents onto the picolinonitrile core.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed cross-coupling reactions are paramount for the derivatization of this compound. The presence of a bromo substituent at the C4 position provides a reactive handle for a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions facilitate the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse library of derivatives.

A notable example is the Sonogashira cross-coupling reaction, which is used to introduce alkyne moieties. Research on the closely related 6-bromo-3-fluoropicolinonitrile (B1380960) has demonstrated the feasibility of this transformation. In a typical procedure, the brominated picolinonitrile is reacted with a terminal alkyne in the presence of a palladium catalyst, such as Pd(PPh₃)₄, a copper(I) co-catalyst (CuI), and a base like triethylamine (B128534) (Et₃N) in a suitable solvent such as a mixture of tetrahydrofuran (B95107) (THF) and Et₃N. soton.ac.uk This reaction proceeds under mild conditions and is compatible with a variety of functional groups on the alkyne partner. soton.ac.uk

The general applicability of palladium-catalyzed coupling reactions extends to other transformations. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl and heteroaryl groups by reacting the bromo-picolinonitrile with an appropriate boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgnih.govmdpi.com Similarly, the Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a range of amino-substituted derivatives. researchgate.netnih.govresearchgate.net

Below is a representative table of conditions for Sonogashira coupling, extrapolated for this compound based on reactions with similar substrates. soton.ac.uk

| Entry | Catalyst | Co-catalyst | Base | Solvent | Temperature | Yield |

| 1 | Pd(PPh₃)₄ | CuI | Et₃N | THF/Et₃N | Room Temp. | High |

| 2 | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Room Temp. | Moderate to High |

This data is representative and based on analogous reactions. Actual yields may vary depending on the specific alkyne and reaction conditions.

Selective Functionalization under Controlled Catalytic Conditions

The presence of multiple reactive sites on the this compound ring—namely the C-Br bond, the C-F bond, and potentially C-H bonds—necessitates careful control of reaction conditions to achieve selective functionalization. The differing reactivity of the carbon-halogen bonds can be exploited to perform sequential cross-coupling reactions.

Generally, the C-Br bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C4 position while leaving the C5-fluoro substituent intact. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to favor the oxidative addition of the palladium catalyst to the C-Br bond over the C-F bond. For example, studies on other halo-aromatic systems have shown that the choice of palladium catalyst and ligands can completely restrain the reactivity of a chlorine atom while a bromine atom on the same ring undergoes coupling. rsc.org This principle is directly applicable to achieving selectivity in the functionalization of this compound.

Furthermore, the potential for C-H bond functionalization at other positions on the pyridine ring presents another avenue for derivatization. While challenging, the selective activation of a specific C-H bond can be achieved through the use of directing groups or by tuning the electronic and steric properties of the catalyst. nih.govresearchgate.net This would allow for the introduction of substituents at positions other than C4, further expanding the chemical space accessible from this starting material.

The table below illustrates the general principles of selective functionalization.

| Target Position | Reaction Type | Key Control Factor |

| C4 | Cross-coupling (e.g., Suzuki, Sonogashira) | Higher reactivity of C-Br bond |

| Other C-H positions | C-H activation/functionalization | Directing groups, specialized catalysts |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 5 Fluoropicolinonitrile

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations for forming carbon-carbon and carbon-heteroatom bonds. In 4-bromo-5-fluoropicolinonitrile, the carbon-bromine bond at the C-4 position is the primary site for such reactions, owing to its lower bond dissociation energy and greater susceptibility to oxidative addition by transition metal catalysts compared to the more robust carbon-fluorine bond.

Palladium-catalyzed cross-coupling reactions are powerful tools for derivatizing aryl halides. For this compound, these reactions are expected to proceed selectively at the C-Br bond.

Suzuki-Miyaura Reaction: This reaction couples an organoboron compound with a halide. libretexts.orgmdpi.com The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to form the C-C bond. libretexts.org A documented example involves the coupling of this compound with an indazole boronic acid pinacol (B44631) ester.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. byjus.comresearchgate.net The mechanism is similar to other palladium-catalyzed couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. researchgate.net While specific examples for this compound are not extensively detailed in peer-reviewed literature, the reaction is expected to be highly efficient at the C-4 position, consistent with the known high reactivity of aryl bromides in this transformation. mdpi.com The choice of phosphine (B1218219) ligand is critical for achieving high yields. byjus.com

Heck and Stille Reactions: The Heck reaction couples the aryl halide with an alkene, cymitquimica.comclariant.com while the Stille reaction uses an organotin reagent. researchgate.net Both reactions proceed via a palladium(0)/palladium(II) catalytic cycle initiated by oxidative addition. The reactivity order for halides in oxidative addition is generally I > Br > OTf >> Cl > F. researchgate.net Consequently, the Heck and Stille couplings of this compound would occur exclusively at the C-4 position, leaving the C-F bond intact. Synergistic effects, such as the use of copper(I) salts in Stille couplings, can enhance reaction rates and yields, particularly for challenging substrates. masterorganicchemistry.com

While palladium is the most common catalyst for these transformations, other metals like copper and nickel are also employed. Copper-catalyzed cross-coupling reactions, for instance, are well-established for forming C-C, C-S, and C-O bonds with aryl halides. adichemistry.comwikipedia.orgnumberanalytics.com These methods can serve as valuable alternatives to palladium-catalyzed processes, sometimes offering different or complementary reactivity profiles. For example, copper catalysis is often effective for coupling with organozinc reagents or for Ullmann-type condensation reactions. numberanalytics.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group.

In SNAr reactions, the reactivity of a C-X bond is often influenced more by the stability of the intermediate than by the C-X bond strength. The rate-determining step is typically the initial attack of the nucleophile. A more electronegative halogen, like fluorine, can better stabilize the negative charge of the Meisenheimer complex through its inductive effect. This often leads to a reactivity order of F > Cl > Br > I, which is the reverse of the C-X bond strength order.

However, the position of the halogen relative to the ring's activating groups (the pyridine nitrogen and the nitrile) is a critical factor for regioselectivity. The pyridine nitrogen strongly activates the ortho (C-2, C-6) and para (C-4) positions towards nucleophilic attack.

In this compound, the bromine atom is at the C-4 position, which is para to the ring nitrogen. This position is highly activated. The fluorine atom is at the C-5 position, which is meta to the ring nitrogen and thus receives significantly less activation. Therefore, despite the intrinsic lability of the C-F bond in some SNAr reactions, the positional activation by the pyridine nitrogen directs nucleophilic attack preferentially to the C-4 position.

This regioselectivity is demonstrated in the reaction of this compound with thiol nucleophiles, where the bromine atom is selectively displaced to yield the corresponding 4-thioether derivative.

This selective substitution underscores the dominant role of positional electronics in controlling the reactivity of the halopyridine core.

Reduction and Oxidation Reactions

The functional groups on this compound allow for various reduction and oxidation reactions.

Reduction: The nitrile group is susceptible to reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine, yielding (4-bromo-5-fluoropyridin-2-yl)methanamine. byjus.commasterorganicchemistry.com Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon, is another common method for this transformation, though care must be taken as hydrodehalogenation can sometimes occur under these conditions, particularly with palladium catalysts. researchgate.netresearchgate.net The nitrile group can also be hydrolyzed to a carboxylic acid, 4-bromo-5-fluoropicolinic acid, under acidic or basic conditions.

Oxidation: The pyridine nitrogen atom can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. The resulting N-oxide, 4-bromo-5-fluoro-2-cyanopyridine 1-oxide, exhibits altered electronic properties and reactivity, often facilitating different substitution patterns compared to the parent pyridine. libretexts.org

Organometallic Intermediates and Their Transformations

The reactivity of this compound in organometallic chemistry is significantly influenced by the presence of the bromine atom, which can readily participate in various metal-catalyzed cross-coupling reactions. These reactions typically proceed through the formation of organometallic intermediates, most notably with palladium catalysts. The oxidative addition of the C-Br bond to a low-valent palladium(0) complex is a key initial step, forming a pyridyl-palladium(II) intermediate. This intermediate can then undergo a variety of transformations, including coupling with nucleophiles, insertion reactions, and reductive elimination to form the final product.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are employed for the synthesis of aminopyridines from halopyridines. acs.org In the context of this compound, this would involve the reaction with an amine in the presence of a palladium catalyst and a base. The catalytic cycle would generate a palladium-amido complex that, upon reductive elimination, yields the corresponding 4-amino-5-fluoropicolinonitrile (B11778528) derivative.

The general mechanism for such a transformation is outlined below:

| Step | Description |

| 1. Oxidative Addition | The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate. |

| 2. Ligand Exchange | The amine nucleophile coordinates to the palladium center, displacing a ligand. |

| 3. Deprotonation | A base deprotonates the coordinated amine to form a palladium-amido complex. |

| 4. Reductive Elimination | The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the palladium(0) catalyst. |

While direct studies on this compound are not extensively documented, the principles of palladium-catalyzed cross-coupling reactions are well-established for a wide range of aryl and heteroaryl halides. acs.org

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is profoundly influenced by the electronic properties of its substituents: the bromo, fluoro, and cyano groups. These groups, particularly the cyano and fluoro groups, are strongly electron-withdrawing, which has a significant impact on the molecule's susceptibility to nucleophilic aromatic substitution (SNAr). byjus.commasterorganicchemistry.comwikipedia.org

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The presence of electron-withdrawing groups is crucial as they delocalize the negative charge of this intermediate, thereby stabilizing it and lowering the activation energy of the reaction. byjus.commasterorganicchemistry.com

In this compound, the cyano group at the 2-position and the fluorine atom at the 5-position work in concert to activate the pyridine ring towards nucleophilic attack. The bromine atom at the 4-position serves as a good leaving group. The relative positions of these substituents are also critical. Electron-withdrawing groups at the ortho and para positions to the leaving group provide the most effective stabilization of the Meisenheimer complex through resonance. byjus.commasterorganicchemistry.comlibretexts.org In this molecule, the cyano group is para to the bromine leaving group, and the fluorine is meta. The strong para electron-withdrawing effect of the nitrile group significantly enhances the rate of nucleophilic substitution at the C-4 position.

The general order of reactivity for leaving groups in SNAr reactions is often F > Cl > Br > I, which is the opposite of that in SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com However, the C-Br bond in this compound is still a very effective leaving group in many nucleophilic substitution reactions.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| Cyano (-CN) | 2 | Strong electron-withdrawing (resonance and inductive) | Activates the ring for nucleophilic attack, stabilizes the Meisenheimer complex. byjus.comwikipedia.org |

| Fluoro (-F) | 5 | Strong electron-withdrawing (inductive) | Further activates the ring for nucleophilic attack. byjus.commasterorganicchemistry.com |

| Bromo (-Br) | 4 | Good leaving group, moderate electron-withdrawing (inductive) | Site of nucleophilic substitution. |

Oxidative Cyclization Reactions in Related Systems

For instance, if the bromine atom in this compound is substituted with an amino group to form 4-amino-5-fluoropicolinonitrile, this resulting compound could potentially undergo oxidative cyclization. The introduction of a suitable side chain on the amino group would be a prerequisite. For example, a side chain containing a nucleophilic moiety could, under oxidative conditions, attack another position on the pyridine ring or the nitrile group, leading to the formation of a new ring.

Palladium-catalyzed aerobic oxidative cyclization has been shown to be an effective method for constructing various N-heterocycles from alkenyl amides. thieme-connect.de In a hypothetical scenario, a derivative of 4-amino-5-fluoropicolinonitrile bearing an alkenyl substituent could potentially undergo an intramolecular aminopalladation followed by oxidation to yield a fused heterocyclic product.

Furthermore, the cyclization of 2-aminopyridine (B139424) derivatives has been studied, leading to the formation of various fused ring systems. acs.org These reactions often involve the initial formation of an intermediate that can undergo an intramolecular cyclization. The reactivity of the pyridine ring, activated by the fluoro and cyano substituents, could facilitate such transformations.

| Starting Material Type | Reaction Type | Potential Product |

| 4-(Alkenylamino)-5-fluoropicolinonitrile | Palladium-catalyzed aerobic oxidative cyclization | Fused N-heterocycle |

| 4-Amino-5-fluoropicolinonitrile derivative with a nucleophilic side chain | Intramolecular oxidative cyclization | Fused heterocyclic system |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Fluoropicolinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-bromo-5-fluoropicolinonitrile, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques would be employed for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying two distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring. The chemical shifts of these protons are influenced by the electronegativity of the adjacent substituents (bromo, fluoro, and cyano groups) and their positions on the heterocyclic ring.

The proton at position 3 (H-3) would likely appear as a doublet, with its chemical shift influenced by the adjacent cyano group and the fluorine atom at position 5. The proton at position 6 (H-6) is also expected to be a doublet, influenced by the neighboring nitrogen atom and the fluorine at position 5. The fluorine atom will induce through-bond coupling to both H-3 and H-6, resulting in characteristic splitting patterns (doublets of doublets, or more complex multiplets depending on the magnitude of the coupling constants).

The ¹³C NMR spectrum will exhibit six distinct signals, one for each carbon atom in the molecule. The chemical shifts will be characteristic of a substituted pyridine ring, with the carbon atoms directly attached to electronegative atoms (bromine and fluorine) and the cyano group showing significant downfield shifts. The carbon of the nitrile group (C≡N) will appear in the characteristic region for cyano carbons, typically around 115-120 ppm.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~150-155 |

| H3 | ~7.8-8.2 (d) | ~115-120 |

| C4 | - | ~120-125 |

| C5 | - | ~155-160 (d, ¹JCF) |

| H6 | ~8.5-8.9 (d) | ~145-150 |

| CN | - | ~115-120 |

Note: Predicted chemical shifts are estimates. Actual values may vary. 'd' denotes a doublet, and ¹JCF indicates a large one-bond coupling between carbon-5 and fluorine-19.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, several 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the signals of H-3 and H-6 if there is a discernible long-range coupling between them, which is possible in pyridine systems. The primary utility, however, would be to confirm the through-bond coupling pathways.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals. For instance, the signal for H-3 would show a correlation to the signal for C-3, and H-6 to C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (those without attached protons). For example, the signal for H-3 would be expected to show correlations to C-2, C-4, and C-5, while H-6 would show correlations to C-2, C-4, and C-5. These correlations would be crucial in confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of the elemental formula (C₆H₂BrFN₂). The presence of bromine would be readily identified by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Predicted HRMS Data for this compound

| Ion | Formula | Calculated m/z | Observed m/z |

| [M]⁺ | C₆H₂⁷⁹BrFN₂ | 200.9416 | To be determined |

| [M+2]⁺ | C₆H₂⁸¹BrFN₂ | 202.9395 | To be determined |

Electron ionization mass spectrometry (EI-MS) would induce fragmentation of the this compound molecule. The analysis of these fragments provides valuable structural information. Common fragmentation pathways for aromatic nitriles and halogenated pyridines would be expected.

A likely initial fragmentation would be the loss of the bromine atom, leading to a significant fragment ion. Another potential fragmentation pathway could involve the loss of the cyano group. The stability of the pyridine ring would likely result in it being a major component of many of the observed fragments. The presence of both bromine and fluorine would lead to complex fragmentation patterns that could be systematically analyzed to confirm the structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR and Raman spectra of this compound would be expected to show several key absorption bands:

C≡N Stretch: A sharp, intense absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile group.

Aromatic C=C and C=N Stretching: Several bands in the region of 1400-1600 cm⁻¹ would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring.

C-H Stretching: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations would be observed in the fingerprint region of the spectrum, typically below 1200 cm⁻¹. The C-F stretch is often strong in the IR spectrum, while the C-Br stretch is found at lower wavenumbers.

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Aromatic C-H Stretch | 3050-3150 | Medium to Weak |

| C≡N Stretch | 2220-2240 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1400-1600 | Medium to Strong |

| C-F Stretch | 1100-1250 | Strong |

| C-Br Stretch | 500-650 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, configuration, and conformation. The process involves irradiating a single crystal of the compound with an X-ray beam. The subsequent diffraction pattern is collected and analyzed to generate a detailed electron density map, from which the positions of individual atoms can be resolved.

For a molecule like this compound, a successful single-crystal X-ray diffraction analysis would yield critical structural data, including:

The crystal system and space group.

Unit cell dimensions (a, b, c, α, β, γ).

The precise coordinates of each atom (carbon, nitrogen, bromine, fluorine, and hydrogen).

Bond lengths, bond angles, and torsion angles, confirming the planarity of the pyridine ring and the spatial relationship between the bromo, fluoro, and cyano substituents.

While X-ray crystallography is a powerful tool for the unambiguous structural determination of organic molecules, publicly accessible, specific crystallographic data for this compound was not found in a review of available literature. However, the analysis of structurally related compounds demonstrates the utility of this technique in confirming molecular geometry and intermolecular interactions, such as halogen bonding or π-stacking, which influence the material's bulk properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This method provides an essential check for the purity and empirical formula of a synthesized sample. The experimentally determined percentages of carbon, hydrogen, nitrogen, and other elements are compared against the theoretically calculated values based on the compound's proposed molecular formula.

For this compound, with the molecular formula C₆H₂BrFN₂, the theoretical elemental composition is calculated from its molecular weight of approximately 201.00 g/mol . cymitquimica.com The comparison between the theoretical and experimentally obtained values serves to verify the compound's elemental stoichiometry.

Below is an interactive data table showing the theoretical elemental composition of this compound.

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 35.85 |

| Hydrogen | H | 1.008 | 2 | 2.016 | 1.00 |

| Bromine | Br | 79.904 | 1 | 79.904 | 39.75 |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.45 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.94 |

| Total | 201.00 | 100.00 |

A close correlation between experimental results and these theoretical values would provide strong evidence for the correct elemental composition and purity of the sample.

Hyphenated Techniques in Characterization (e.g., LC-NMR, GC-MS, UPLC-MS)

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of pure substances. For this compound, methods such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) provide complementary information crucial for its characterization. bldpharm.combldpharm.com

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) This technique combines the high-resolution separation power of HPLC with the unparalleled structure elucidation capability of NMR spectroscopy. bldpharm.com In the context of synthesizing this compound, LC-NMR could be used to separate and identify impurities or by-products from the main compound in a single experiment. The LC component isolates each compound from the mixture, which is then directed into the NMR spectrometer to acquire detailed structural data (e.g., ¹H, ¹³C, ¹⁹F NMR spectra) for each separated peak, facilitating the unambiguous identification of unknowns.

GC-MS (Gas Chromatography-Mass Spectrometry) GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. A sample of this compound would first be vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides two critical pieces of information: the molecular weight from the molecular ion peak and a unique fragmentation pattern that acts as a "fingerprint" for the molecule. This fingerprint can be compared to spectral libraries for identification and is invaluable for confirming the structure of the target compound and identifying volatile impurities.

UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) UPLC-MS enhances the principles of traditional HPLC-MS by using columns with smaller particles, which allows for higher resolution, greater sensitivity, and faster analysis times. For this compound, UPLC-MS is an extremely powerful tool for purity assessment. bldpharm.combldpharm.com It can rapidly separate the target compound from non-volatile impurities and degradation products. The mass spectrometer detector provides high-accuracy mass measurements, confirming the molecular weight of the parent compound and any detected impurities, thereby offering a high degree of confidence in the sample's identity and purity.

Computational and Theoretical Chemistry Studies of 4 Bromo 5 Fluoropicolinonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 4-bromo-5-fluoropicolinonitrile is fundamentally governed by the interplay of the electronegative fluorine and bromine atoms, the electron-withdrawing nitrile group, and the aromatic pyridine (B92270) ring. A computational analysis using methods like Density Functional Theory (DFT) would provide detailed insights into its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is expected to be distributed primarily over the pyridine ring and the bromine atom, reflecting the locations of the most available electrons. The LUMO, conversely, would likely be centered on the electron-deficient regions of the pyridine ring and the nitrile group, indicating the most probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally suggests higher chemical reactivity. nih.gov For this compound, the combined electron-withdrawing effects of the fluoro and cyano groups are expected to result in a relatively low-lying LUMO and a significant HOMO-LUMO gap, indicative of a molecule that is kinetically stable but susceptible to specific types of chemical reactions. aimspress.com

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Significance |

| HOMO Distribution | Primarily on the pyridine ring and bromine atom. | Indicates regions susceptible to electrophilic attack. |

| LUMO Distribution | Primarily on the pyridine ring and nitrile group. | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderately large. | Suggests good kinetic stability. nih.govaimspress.com |

| NBO Analysis | Significant delocalization from halogen lone pairs to ring antibonding orbitals. | Contributes to overall molecular stability. wisc.edu |

Reactivity Predictions and Reaction Mechanism Modeling

Computational modeling is an invaluable tool for predicting the reactivity of this compound and for elucidating the mechanisms of its reactions. The presence of multiple functional groups—a bromine atom, a fluorine atom, and a nitrile group on a pyridine ring—offers several potential reaction pathways.

DFT calculations can be employed to model the transition states and reaction profiles of various transformations. For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, a common strategy for forming new carbon-carbon or carbon-heteroatom bonds. researchgate.net Computational studies can help predict the activation energies for such reactions, providing insights into the optimal reaction conditions.

The fluorine atom, while generally less reactive in nucleophilic aromatic substitution than other halogens, can be displaced under specific conditions. Theoretical modeling can determine the feasibility of such substitutions and compare the activation barriers with those for reactions at the bromine-substituted position.

Furthermore, the nitrile group can undergo hydrolysis to a carboxylic acid or reduction to an amine. Reaction mechanism modeling can map out the step-by-step transformations for these processes, identifying key intermediates and transition states.

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, some degree of conformational flexibility exists, primarily related to the rotation of the nitrile group and slight out-of-plane vibrations of the substituents. Conformational analysis, typically performed using molecular mechanics or DFT, can identify the lowest energy conformation and any other stable rotamers.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. nih.gov By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and provide insights into the vibrational modes and the flexibility of the molecule. For a molecule like this compound, MD simulations could be particularly useful in understanding its interactions with solvent molecules or its behavior in a condensed phase.

Spectroscopic Property Predictions

Computational chemistry offers powerful methods for predicting various spectroscopic properties of molecules, which can be invaluable for their characterization.

For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) spectra. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that, when compared with experimental data, aids in the assignment of specific vibrational modes to the corresponding functional groups and skeletal vibrations of the molecule.

Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁵N, ¹⁹F) can be predicted with a high degree of accuracy using computational methods. acs.org These predictions are instrumental in interpreting experimental NMR spectra and confirming the structure of the molecule. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed probe of the molecular structure. chemicalbook.com

Theoretical Insights into Halogen Bonding and Intermolecular Interactions

The presence of both a bromine and a fluorine atom makes this compound a particularly interesting candidate for studies of halogen bonding. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. nih.gov

Computational studies on substituted pyridines have shown that the strength and directionality of halogen bonds are highly dependent on the nature and position of the substituents on the pyridine ring. acs.org In this compound, the bromine atom is expected to be a more effective halogen bond donor than the fluorine atom due to its greater polarizability. The electron-withdrawing fluorine and nitrile groups are predicted to enhance the positive σ-hole on the bromine atom, thereby strengthening its potential for halogen bonding. bohrium.com

Theoretical calculations can quantify the strength of these halogen bonds and explore their role in the formation of supramolecular structures. nih.gov The pyridine nitrogen atom can also act as a halogen bond acceptor, leading to the possibility of self-assembly into complex architectures. researchgate.net Hirshfeld surface analysis and related computational techniques can be used to visualize and quantify the various intermolecular interactions, including halogen bonds, hydrogen bonds, and π-π stacking, that govern the crystal packing of this molecule. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Sciences

A Strategic Building Block for Complex Molecular Architectures

The inherent reactivity of the different functional groups in 4-Bromo-5-fluoropicolinonitrile makes it a valuable starting material for the synthesis of more elaborate molecules. The bromine atom is amenable to various cross-coupling reactions, the fluorine atom can be displaced through nucleophilic aromatic substitution, and the nitrile group can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition.

Synthesis of Pyridine-Derived Scaffolds and Other Heterocyclic Systems

While direct research on this compound is limited, the broader class of substituted pyridines is recognized for its importance in constructing diverse heterocyclic systems. cymitquimica.comnih.gov Pyridine (B92270) scaffolds are central to many areas of chemistry, particularly in the development of pharmaceuticals and functional materials. nih.gov The strategic placement of bromo and fluoro substituents, as seen in related molecules like 2-Bromo-5-fluoropyridine, allows for sequential and selective reactions to build up molecular complexity. chemicalbook.com For instance, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-nitrogen bonds. Subsequently, the fluorine atom can be targeted for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This stepwise approach provides a powerful tool for creating libraries of pyridine-based compounds with diverse substitution patterns.

Precursor in the Construction of Fused and Bridged Ring Structures

The development of methods to construct fused and bridged ring systems is a significant area of organic synthesis. nih.gov While specific examples utilizing this compound are not extensively documented, the functionalities present in the molecule are well-suited for such transformations. The nitrile and bromo groups can be envisioned as handles for intramolecular cyclization reactions to form fused rings. For example, a reaction sequence could involve the conversion of the nitrile group to an amine, followed by an intramolecular cyclization onto the carbon bearing the bromine atom to form a fused bicyclic system. The principles of constructing such ring systems often rely on the strategic placement of reactive functional groups that can be induced to react with one another. nih.gov

Facilitation of Novel Organic Transformations and Methodologies

The unique electronic properties of this compound, arising from the presence of multiple electron-withdrawing groups on the pyridine ring, can facilitate novel organic transformations. The electron-deficient nature of the pyridine ring enhances its reactivity towards nucleophiles and can influence the regioselectivity of reactions. This characteristic is valuable in the development of new synthetic methods where precise control over reactivity is crucial.

Role in the Preparation of Advanced Chemical Intermediates

This compound serves as a precursor for advanced chemical intermediates that are not readily accessible through other synthetic routes. Its trifunctional nature allows for a modular approach to synthesis, where each functional group can be manipulated independently to build up a desired molecular framework. These intermediates can then be used in the synthesis of a wide range of target molecules, including those with potential biological activity or interesting material properties.

Contributions to Contemporary Fluorine and Heterocyclic Chemistry

The incorporation of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. As a fluorinated heterocyclic compound, this compound is a valuable tool in fluorine chemistry. researchgate.net Research in this area often focuses on developing new methods for the selective introduction of fluorine and for the synthesis of novel fluorinated compounds. The presence of both a fluorine and a bromine atom on the same pyridine ring allows for comparative studies of their reactivity and for the development of selective C-F and C-Br bond-forming reactions. The study of such molecules contributes to the fundamental understanding of the properties and reactivity of fluorinated heterocyclic systems. researchgate.netbldpharm.com

Future Research Directions and Emerging Trends

Sustainable and Green Chemistry Approaches in 4-Bromo-5-fluoropicolinonitrile Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules, and this compound is no exception. The drive to minimize waste, reduce energy consumption, and utilize less hazardous substances is prompting a shift away from traditional synthetic methods.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has demonstrated significant advantages in the synthesis of various nitrogen-containing heterocyclic compounds, including pyridine (B92270) derivatives. depositolegale.itscirp.orgnih.gov By using microwave irradiation, it is often possible to dramatically reduce reaction times, increase product yields, and in some cases, conduct reactions in the absence of a solvent, which aligns with the goals of green chemistry. scirp.org For the synthesis of picolinonitrile derivatives, microwave-assisted approaches could offer a more efficient and environmentally friendly alternative to conventional heating methods. scirp.org

Another key area of green chemistry is the use of ultrasound-assisted synthesis . Sonochemistry, the application of ultrasound to chemical reactions, can promote faster reaction rates and higher yields under milder conditions. nih.govmdpi.comd-nb.info This method has been successfully employed for the synthesis of various heterocyclic compounds, including quinoline (B57606) and isoindolinone derivatives, by enhancing mass transfer and accelerating reaction kinetics. mdpi.comd-nb.infonih.gov The application of ultrasound in the synthesis of this compound could lead to more energy-efficient and scalable processes.

The following table summarizes a comparison of conventional and green chemistry approaches for the synthesis of related heterocyclic compounds, highlighting the potential benefits for the synthesis of this compound.

| Feature | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

| Reaction Time | Often several hours | Significantly reduced (minutes) scirp.org | Reduced reaction times nih.gov |

| Energy Consumption | High | Lower due to shorter reaction times | Reduced energy input nih.gov |

| Solvent Use | Often requires large volumes of organic solvents | Can sometimes be performed solvent-free scirp.org | Often uses greener solvents like water or ethanol (B145695) acs.org |

| Product Yield | Variable | Often higher yields depositolegale.itscirp.org | Improved yields nih.gov |

| Side Reactions | More prone to side product formation | Minimized due to rapid and uniform heating scirp.org | Can lead to cleaner reactions |

Flow Chemistry and Automated Synthesis of Picolinonitrile Derivatives

The transition from batch to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. Current time information in Edmonton, CA.acs.orgresearchgate.netresearchgate.net The synthesis of pyridine derivatives, including fluorinated picolinonitriles, is an area ripe for the application of flow chemistry principles. nih.govnih.gov Flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. researchgate.netresearchgate.net For the synthesis of organo-fluorine compounds, flow microreactors have been shown to be particularly advantageous for handling hazardous fluorinating reagents and controlling highly exothermic reactions. nih.govnih.gov

Automated synthesis platforms , often integrated with flow chemistry systems, are also emerging as a powerful tool for the rapid synthesis and screening of libraries of compounds. digitellinc.com This technology can accelerate the drug discovery process by enabling the high-throughput synthesis of analogs of this compound for structure-activity relationship (SAR) studies. The modular nature of automated synthesis allows for the systematic variation of substituents on the picolinonitrile core, facilitating the exploration of chemical space around this important scaffold. digitellinc.com

Exploitation of Novel Reactivity Patterns for Diversification

The bromine and fluorine substituents on the this compound ring, along with the nitrile group, offer a rich platform for chemical diversification. Future research will likely focus on exploiting the unique reactivity of this scaffold to generate novel and complex molecular architectures.

One of the most powerful tools for diversification is transition metal-catalyzed cross-coupling reactions . researchgate.net Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at the bromine-substituted position. researchgate.net The development of new catalysts and reaction conditions continues to expand the scope and functional group tolerance of these transformations, enabling the synthesis of increasingly complex derivatives of this compound. mdpi.com For instance, copper-catalyzed cross-coupling reactions have been developed for the formation of C-N bonds with nitroarenes, which could be applicable to derivatives of this compound. chemrxiv.org

Furthermore, the strategic functionalization of the pyridine ring at other positions through C-H activation is a rapidly developing area. nih.gov While direct C-H functionalization of pyridines can be challenging due to the electronic nature of the ring, new methods are emerging that allow for site-selective modifications. nih.gov The presence of the bromo and fluoro substituents on this compound can influence the regioselectivity of such reactions, opening up new avenues for creating diverse libraries of compounds. acs.org

Advanced Computational Methods for Chemical Design and Discovery

Advanced computational methods are becoming indispensable tools in modern chemical research, enabling the rational design of molecules and the prediction of their properties before synthesis. In silico techniques, such as molecular docking and quantum chemical calculations, can provide valuable insights into the interactions of this compound derivatives with biological targets. nih.govfrontiersin.org

Quantum chemical calculations , including Density Functional Theory (DFT), can be used to understand the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.govekb.eg These calculations can help in predicting the most likely sites for nucleophilic or electrophilic attack, guiding the design of new synthetic routes and the exploration of novel reactivity patterns. researchgate.net For example, computational studies on fluorinated pyridine derivatives can elucidate the impact of the fluorine atom on the molecule's electronic properties and its interactions in a biological context. nih.gov

Pharmacophore modeling and virtual screening are powerful in silico techniques for identifying new drug candidates. scirp.orgchemrxiv.org By creating a 3D model of the key features required for biological activity, researchers can screen large virtual libraries of compounds to identify those that are most likely to be active. This approach can be used to design novel inhibitors based on the this compound scaffold for a variety of therapeutic targets. scirp.orgnih.gov The integration of computational design with synthetic chemistry will undoubtedly accelerate the discovery of new and improved molecules derived from this versatile building block.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-5-fluoropicolinonitrile, and how do reaction conditions influence yield and purity?

- Methodology : Begin with halogenation of picolinonitrile precursors using brominating agents (e.g., NBS) and fluorinating reagents (e.g., DAST). Monitor reaction progress via TLC or HPLC, adjusting temperature and solvent polarity (e.g., DCM vs. THF) to optimize regioselectivity. Purification via column chromatography with silica gel (hexane:EtOAc gradients) is recommended. Purity validation requires / NMR and GC-MS to confirm absence of isomers (e.g., 4-Bromo-6-fluoropicolinonitrile) .

Q. How can spectroscopic techniques resolve ambiguities in structural characterization of this compound?

- Methodology : Combine / NMR to confirm substitution patterns (e.g., coupling constants for ortho/meta fluorine placement). Use X-ray crystallography for absolute configuration validation. Compare experimental IR spectra (C≡N stretch ~2230 cm) with computational DFT models (e.g., Gaussian 16) to detect anomalies .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura couplings using Pd catalysts (e.g., Pd(PPh)) to compare reaction rates with analogous substrates (e.g., 5-Bromo-2,3-difluorobenzonitrile). Use Hammett constants () to quantify electron-withdrawing effects. Monitor regioselectivity via LC-MS and analyze steric hindrance using molecular docking simulations (AutoDock Vina) .

Q. What strategies mitigate contradictory results in solubility and stability studies of this compound under varying pH conditions?

- Methodology : Conduct kinetic solubility assays in buffered solutions (pH 1–10) using UV-Vis spectroscopy. Stability studies should include accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Cross-validate findings with computational pKa prediction tools (e.g., ACD/Labs) to resolve discrepancies between experimental and theoretical data .

Methodological Frameworks

- PICO Framework : Use Population (halogenated nitriles), Intervention (cross-coupling), Comparison (substrate analogs), Outcome (yield/selectivity) to design catalytic studies .

- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (unexplored electronic effects), Ethical (waste disposal protocols), Relevant (drug discovery applications) .

Key Challenges & Recommendations

- Synthetic Challenges : Bromine/fluorine steric clashes may reduce coupling efficiency. Pre-activate substrates using microwave-assisted synthesis to improve kinetics .

- Data Interpretation : Cross-reference spectral data with databases (e.g., PubChem, ChemSpider) to avoid misassignment. For example, distinguish this compound from 5-Bromo-4-fluoropicolinonitrile using - coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.